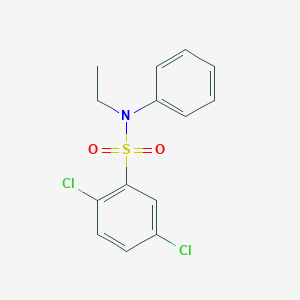

![molecular formula C14H19N7 B5570585 N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidines often involves cyclization reactions and palladium-catalyzed coupling processes. A specific method for synthesizing compounds within this family, such as the title compound, could involve cyclization of appropriate precursors in the presence of nickel(II) nitrate, as demonstrated in the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (Repich et al., 2017). This process likely involves forming inversion dimers through hydrogen bonding, facilitated by the specific functional groups present in the precursors.

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals a complex arrangement of molecules crystallized from ethanol, displaying monoclinic symmetry and specific crystallographic parameters (Dolzhenko et al., 2011). Such analyses provide insights into the molecular geometry, intermolecular interactions, and the overall stability of the crystal structure.

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo a variety of chemical reactions, including cyclization, condensation, and substitution reactions, leading to a wide range of derivatives with varied chemical properties. For instance, reactions involving aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde can produce 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines (Fedorova et al., 2003). These reactions are fundamental in modifying the chemical and physical properties of the resulting compounds.

科学的研究の応用

Synthesis and Chemical Properties

Enaminones as Building Blocks : Enaminones have been used as key intermediates in synthesizing various derivatives, including substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and [1,2,4]triazolo[4,3-a]pyrimidines. These compounds have demonstrated significant cytotoxic effects against human breast and liver carcinoma cell lines (Riyadh, 2011).

Crystal Structure Analysis : The crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been analyzed, showing formation of inversion dimers via hydrogen bonds and π-stacking interactions (Repich et al., 2017).

Synthesis of Novel Pyrazolopyrimidines : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed promising cytotoxic effects against various cancer cell lines and 5-lipoxygenase inhibition (Rahmouni et al., 2016).

Biological and Pharmaceutical Research

Inhibitors of 15-Lipoxygenase : Certain derivatives of 5,5'-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing significant inhibitory activity (Asghari et al., 2016).

Phosphodiesterase Inhibitory Activity : A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, with promising enzymatic and cellular activity as well as in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996).

特性

IUPAC Name |

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7/c1-4-12-9-14(21-13(18-12)5-6-16-21)15-7-8-20-11(3)17-10(2)19-20/h5-6,9,15H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUROHLCQOWZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=NN2C(=C1)NCCN3C(=NC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

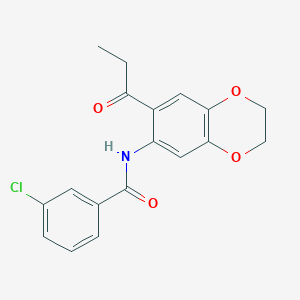

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)